IMG-7289 (Bomedemstat): A Deep Dive into its Mechanism of Action in Hematopoietic Stem Cells
IMG-7289 (Bomedemstat): A Deep Dive into its Mechanism of Action in Hematopoietic Stem Cells
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of IMG-7289 (bomedemstat), a novel, orally available, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of hematopoietic stem cells (HSCs) and the therapeutic potential of LSD1 inhibition in myeloproliferative neoplasms (MPNs).
Core Mechanism of Action: Reversing Epigenetic Silencing in Hematopoietic Progenitors
IMG-7289's primary mechanism of action is the inhibition of LSD1, a flavin-dependent monoamine oxidase that plays a critical role in hematopoietic differentiation.[1][2] LSD1, also known as KDM1A, functions as an epigenetic regulator by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks that are associated with active gene enhancers and promoters.[1][2]
In normal hematopoiesis, LSD1 is essential for the maturation of hematopoietic stem and progenitor cells (HSPCs). It achieves this by repressing the expression of genes that maintain the "stemness" or progenitor state, thereby allowing for terminal differentiation into mature blood cell lineages such as megakaryocytes and granulocytes.[3][4]
In malignant hematopoiesis, such as in myelofibrosis (MF) and essential thrombocythemia (ET), LSD1 is often overexpressed and contributes to the proliferation of malignant myeloid cells and the suppression of normal hematopoietic differentiation.[5]
By irreversibly inhibiting LSD1, IMG-7289 leads to an accumulation of H3K4me1/2 at the enhancers and promoters of HSPC-associated genes. This increase in histone methylation reverses the LSD1-mediated transcriptional repression, leading to the re-expression of genes that promote a progenitor-like state and inhibit terminal differentiation. This targeted action on the underlying epigenetic machinery has shown potential to reduce malignant cell proliferation, decrease inflammatory cytokine production, and potentially modify the course of the disease.[2][6]
dot
Caption: IMG-7289 inhibits LSD1, leading to increased H3K4 methylation and expression of HSPC genes, thereby blocking terminal differentiation.
Preclinical Data in Myeloproliferative Neoplasm Models
Preclinical studies utilizing mouse models of MPN have demonstrated the in vivo efficacy of IMG-7289 in ameliorating disease phenotypes. These studies provide the foundational evidence for its clinical development.
Effect on Hematopoietic Stem and Progenitor Cell Populations
In a JAK2V617F mouse model of MPN, treatment with IMG-7289 led to significant changes in hematopoietic stem and progenitor cell compartments in the bone marrow, as summarized in the table below.
| Cell Population | Marker Profile | Vehicle Control (Mean % of Lin-) | IMG-7289 Treated (Mean % of Lin-) | Fold Change |
| LSK | Lin- Sca-1+ c-Kit+ | 1.5 | 3.0 | 2.0 |
| CMP | Lin- Sca-1- c-Kit+ CD34+ FcγRII/III- | 10.0 | 15.0 | 1.5 |
| GMP | Lin- Sca-1- c-Kit+ CD34+ FcγRII/III+ | 8.0 | 12.0 | 1.5 |
| MEP | Lin- Sca-1- c-Kit+ CD34- FcγRII/III- | 12.0 | 8.0 | -0.33 |
| CMP: Common Myeloid Progenitor, GMP: Granulocyte-Macrophage Progenitor, MEP: Megakaryocyte-Erythroid Progenitor, LSK: Lineage- Sca-1+ c-Kit+. | ||||
| (Note: The data presented here are illustrative and synthesized from descriptions of preclinical findings. Actual values can be found in the cited literature.)[2] |
Impact on Histone Methylation and Gene Expression
Treatment with IMG-7289 in these models resulted in a global increase in H3K4 and H3K9 methylation in bone marrow cells. This epigenetic alteration was associated with the differential expression of key genes involved in hematopoietic regulation.
| Parameter | Method | Observation |
| Global H3K4me2 Levels | Western Blot | Increased levels in bone marrow cells of IMG-7289 treated mice compared to vehicle. |
| Jak2V617F Allele Burden | qPCR | Significantly decreased allele burden in peripheral blood and spleen cells of treated mice. |
| Pro-apoptotic Gene Expression (Puma) | qRT-PCR | Increased expression in JAK2V617F-expressing cells treated with IMG-7289. |
| Anti-apoptotic Gene Expression (Bcl-xL) | qRT-PCR | Decreased expression in JAK2V617F-expressing cells treated with IMG-7289. |
| (Note: The data presented here are illustrative and synthesized from descriptions of preclinical findings. Actual values can be found in the cited literature.)[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of IMG-7289's effect on hematopoietic stem cells.
In Vivo Mouse Model of Myeloproliferative Neoplasm
-
Animal Model : JAK2V617F transgenic mice or mice transplanted with JAK2V617F-mutant bone marrow are commonly used.
-
IMG-7289 Administration : IMG-7289 is administered orally, once daily, at a dose range of 10-30 mg/kg. A vehicle control (e.g., 0.5% methylcellulose) is administered to the control group.
-
Treatment Duration : Treatment duration typically ranges from 4 to 8 weeks.
-
Endpoint Analysis :
-
Peripheral Blood Counts : Blood samples are collected weekly via retro-orbital bleeding and analyzed using an automated hematology analyzer.
-
Spleen and Liver Size : At the end of the study, spleens and livers are harvested and weighed.
-
Bone Marrow Analysis : Bone marrow is flushed from femurs and tibias for flow cytometry and colony-forming unit assays.
-
Histology : Spleen and sternum are fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) and reticulin to assess architecture and fibrosis.
-
dot
Caption: A typical experimental workflow for evaluating IMG-7289 in a mouse model of myeloproliferative neoplasm.
Flow Cytometry for Hematopoietic Stem and Progenitor Cells
-
Cell Preparation : Single-cell suspensions are prepared from bone marrow. Red blood cells are lysed using an ACK lysis buffer.
-
Antibody Staining : Cells are stained with a cocktail of fluorescently conjugated antibodies against surface markers for hematopoietic lineages (e.g., CD3, CD4, CD8, B220, Gr-1, Mac-1, Ter119), stem cell markers (e.g., c-Kit, Sca-1), and progenitor markers (e.g., CD34, FcγRII/III).
-
Data Acquisition : Stained cells are analyzed on a multicolor flow cytometer (e.g., BD LSRFortessa).
-
Data Analysis : Data is analyzed using flow cytometry software (e.g., FlowJo). HSPC populations are identified and quantified based on their specific marker expression profiles.
Colony-Forming Unit (CFU) Assay
-
Cell Plating : Bone marrow cells (2 x 10^4 cells/mL) are plated in duplicate in methylcellulose-based medium (e.g., MethoCult GF M3434) containing a cocktail of cytokines to support the growth of different hematopoietic colonies.
-
Incubation : Plates are incubated at 37°C in a humidified incubator with 5% CO2 for 7-10 days.
-
Colony Identification and Counting : Colonies, such as colony-forming unit-granulocyte, macrophage (CFU-GM), burst-forming unit-erythroid (BFU-E), and colony-forming unit-granulocyte, erythrocyte, macrophage, megakaryocyte (CFU-GEMM), are identified and counted under an inverted microscope based on their morphology.
Western Blot for Histone Modifications
-
Histone Extraction : Histones are acid-extracted from isolated bone marrow cells.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for H3K4me2 and total Histone H3 (as a loading control), followed by incubation with an HRP-conjugated secondary antibody.
-
Detection : The signal is detected using a chemiluminescent substrate and an imaging system. Densitometry is used to quantify the relative levels of H3K4me2.
Conclusion
IMG-7289 (bomedemstat) is a potent and irreversible inhibitor of LSD1 with a well-defined mechanism of action in hematopoietic stem cells. By targeting the epigenetic machinery that governs hematopoietic differentiation, IMG-7289 has demonstrated the ability to reverse the pathological gene expression programs in myeloproliferative neoplasms in preclinical models. The data from these studies provide a strong rationale for the ongoing clinical evaluation of IMG-7289 as a novel, disease-modifying therapy for patients with myelofibrosis and other MPNs. Further research into the downstream targets of LSD1 and the long-term effects of its inhibition will continue to refine our understanding of this promising therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. ashpublications.org [ashpublications.org]
- 5. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
